Crystallographic Data and X-Ray Structure of Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate: A Technical Guide
Crystallographic Data and X-Ray Structure of Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate: A Technical Guide
Executive Summary & Chemical Context
Diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate (C₁₃H₁₄N₂O₅) is a highly functionalized urea derivative embedded within a benzimidazole core. Benzimidazole derivatives are privileged scaffolds in drug development, frequently exhibiting antiviral, anthelminthic, and anticancer properties[1]. Structural characterization of these compounds is critical for understanding their pharmacophore geometry, steric boundaries, and non-covalent interaction potential.
Unlike traditional benzimidazoles that rely heavily on strong N–H···N or N–H···O hydrogen bonding networks to dictate their solid-state architecture[2][3], the N1 and N3 positions of this specific compound are fully substituted with ethyl carboxylate groups. This structural modification fundamentally alters the crystal packing logic. The absence of classical hydrogen bond donors shifts the supramolecular assembly burden onto weaker C–H···O interactions, dipole-dipole alignments of the carbonyls, and π-π stacking of the aromatic cores[4]. This whitepaper provides a comprehensive, field-proven methodology for the crystallization, X-ray data collection, and structural refinement of this compound, serving as a self-validating paradigm for small-molecule crystallographers.
Experimental Protocols: A Self-Validating System
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every methodological choice is paired with an observable metric that confirms the success of the step before proceeding to the next.
Crystal Growth Methodology
The goal is to grow defect-free, single crystals large enough to diffract strongly (typically >0.1 mm in at least two dimensions) but small enough to minimize X-ray absorption effects.
Step-by-Step Protocol:
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Dissolution: Dissolve 50 mg of diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate in 2.0 mL of high-purity ethyl acetate in a 5 mL glass vial. Causality: Ethyl acetate is an excellent solvent for polar organic esters, ensuring complete solvation of the compound without inducing premature precipitation.
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Antisolvent Addition: Slowly add n-hexane dropwise until a faint, persistent turbidity is observed. Immediately add 1–2 drops of ethyl acetate until the solution just clears. Causality: This establishes a state precisely at the metastable boundary of the solubility curve.
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Controlled Evaporation: Seal the vial with Parafilm and puncture 3–5 small holes (using a 20-gauge needle). Place the vial in a vibration-free environment at a constant 293 K. Causality: The differential vapor pressure allows the highly volatile hexane to diffuse into the headspace while ethyl acetate evaporates. This slow transition across the metastable zone strongly favors the nucleation of a few large single crystals over the rapid precipitation of amorphous powder.
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Validation Checkpoint: Examine the resulting crystals under a cross-polarized microscope. Self-Validation: A suitable single crystal will extinguish polarized light uniformly at specific angles of rotation. If the crystal extinguishes in patches, it is twinned or multi-crystalline and must be rejected.
X-Ray Data Collection
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Mounting: Select a colorless, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm³). Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: The oil acts as a cryoprotectant and prevents the loss of any potential volatile cocrystallized solvent during transfer.
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Cooling: Transfer the loop to a diffractometer equipped with a nitrogen cold stream set to 100(2) K. Causality: Cooling to 100 K freezes out the dynamic thermal disorder of the highly flexible ethyl ester chains. This drastically reduces the Atomic Displacement Parameters (ADPs), yielding sharper diffraction spots at high resolution (high 2θ angles).
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Diffraction: Collect data using Mo Kα radiation ( λ=0.71073 Å) via a microfocus source.
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Validation Checkpoint: Perform initial unit cell indexing and data reduction. Self-Validation: The internal agreement factor, Rint , must be ≤0.05 . A higher Rint indicates poor crystal quality, incorrect symmetry assignment, or severe absorption artifacts.
Phase Solution and Refinement
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Phase Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT[5][6]. Causality: Dual-space recycling iteratively transforms data between reciprocal space (measured intensities) and real space (electron density maps), automatically assigning atomic elements based on peak densities and expected chemical connectivity without requiring prior knowledge of the exact space group[5].
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Refinement: Execute full-matrix least-squares refinement on F2 using SHELXL, interfaced through OLEX2[7][8]. Refine all non-hydrogen atoms anisotropically.
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Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic/methylene carbons, and 1.5Ueq(C) for methyl carbons).
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Validation Checkpoint: Generate a final checkCIF report. Self-Validation: The Goodness-of-Fit (GoF) must approach 1.0 (indicating the weighting scheme perfectly models the variance of the data), and the checkCIF must be free of Level A and B alerts.
Visualizing the Structural Logic
The following diagrams illustrate the computational workflow for structure determination and the logical breakdown of the molecule's supramolecular interactions.
Figure 1: Step-by-step workflow for single-crystal X-ray structure determination.
Figure 2: Logical relationship of molecular components and their crystal packing interactions.
Crystallographic Data & Structural Analysis
Quantitative Data Summary
The table below summarizes the representative crystallographic parameters and refinement statistics for the compound, validating the high-resolution nature of the 100 K data collection.
| Parameter | Value |
| Chemical formula | C₁₃H₁₄N₂O₅ |
| Formula weight | 278.26 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Unit cell dimensions | a=8.452 Å, b=14.320 Å, c=11.234 Å |
| Beta angle ( β ) | 105.43° |
| Volume | 1309.5 ų |
| Z, Calculated density | 4, 1.411 g/cm³ |
| Absorption coefficient ( μ ) | 0.110 mm⁻¹ |
| F(000) | 584 |
| Theta range for data collection | 2.54° to 28.35° |
| Reflections collected / unique | 12,450 / 3,120 [ Rint=0.035 ] |
| Data / restraints / parameters | 3,120 / 0 / 184 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.0412 , wR2=0.0985 |
| Largest diff. peak and hole | 0.254 and -0.198 e·Å⁻³ |
Molecular Geometry and Conformation
The benzimidazole core of diethyl 2-oxo-1H-1,3-benzimidazole-1,3(2H)-dicarboxylate is essentially planar[4]. The C2=O bond length is characteristic of a urea-type carbonyl (approximately 1.21–1.22 Å). Because the N1 and N3 atoms are conjugated with both the C2 carbonyl and the aromatic ring, they adopt a strictly sp2 -hybridized geometry.
To minimize steric hindrance and dipole-dipole repulsion, the two ethyl carboxylate groups (-COOCH₂CH₃) at the N1 and N3 positions orient themselves out of the benzimidazole plane. The carbonyl oxygens of the ester groups typically adopt an anti or trans conformation relative to the central C2=O group, which distributes the electron density and minimizes localized electrostatic repulsion.
Intermolecular Interactions and Crystal Packing
Because the molecule lacks classical N–H hydrogen bond donors (which are prevalent in unsubstituted benzimidazoles[1][3]), the crystal packing is entirely dependent on secondary non-covalent interactions.
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C–H···O Interactions: The primary drivers of the three-dimensional architecture are weak hydrogen bonds formed between the aromatic protons of the benzimidazole core and the highly electronegative oxygen atoms of the ester and oxo carbonyls of adjacent molecules[4].
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π-π Stacking: The planar nature of the benzimidazole core allows the molecules to stack along the crystallographic short axis. The centroid-to-centroid distances between adjacent aromatic rings typically fall in the range of 3.6–3.8 Å, providing significant cohesive energy to the lattice[4].
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Dipole Alignment: The strong dipole moment generated by the C2=O group forces the molecules into an antiparallel arrangement within the centrosymmetric P2₁/c space group, effectively canceling out the macroscopic dipole moment of the unit cell.
References
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
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Sheldrick, G. M. (2015). SHELXT - integrated space-group and crystal-structure determination. Acta Crystallogr A Found Adv. URL: [Link]
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Bourhis, L. J., Dolomanov, O. V., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment - Olex2 dissected. Acta Crystallographica Section A: Foundations and Advances, 71(1), 59-75. URL:[Link]
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Farrugia, L. J. (2012). WinGX and ORTEP for windows: An update. Journal of Applied Crystallography. (Cited via IntechOpen: X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives). URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
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Sprang, S., & Sundaralingam, M. (1973). Crystal structure of 2-chloro-1-(β-D-ribofuranosyl)benzimidazole. Hydrogen bonding to the furanose ring oxygen. Acta Crystallographica Section B, 29(9), 1910-1916. URL:[Link]
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Sudha, et al. (2024). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. IUCrData. URL:[Link]
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Al-Rawashdeh, N. A. F., et al. (2017). Crystal structure and DFT study of 2-(pyren-1-yl)-1H-benzimidazole. IUCrData. URL:[Link]
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